SODIUM PHOSPHOMOLYBDATE

Catalog No.
S1797095
CAS No.
1313-30-0
M.F
Mo12Na3O40P
M. Wt
1891.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM PHOSPHOMOLYBDATE

CAS Number

1313-30-0

Product Name

SODIUM PHOSPHOMOLYBDATE

IUPAC Name

trisodium;trioxomolybdenum;phosphate

Molecular Formula

Mo12Na3O40P

Molecular Weight

1891.2

InChI

InChI=1S/12Mo.3Na.H3O4P.36O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3

SMILES

[O-]P(=O)([O-])[O-].O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.[Na+].[Na+].[Na+]

Sodium phosphomolybdate (CAS 1313-30-0), typically supplied as a hydrate (Na3PMo12O40·xH2O), is a Keggin-type polyoxometalate (POM) distinguished by its exceptional aqueous solubility and reversible redox properties. Unlike highly acidic free heteropolyacids or insoluble ammonium salts, this sodium salt provides a stable, buffered source of the [PMo12O40]3- anion. In industrial procurement, it is prioritized as a versatile precursor for synthesizing transition-metal-doped heterogeneous catalysts, a homogeneous redox mediator in photoelectrochemical cells, and a high-concentration active ingredient in advanced metal passivation baths. Its balance of strong acidity, tunable oxidation potential, and processability makes it a critical material for scaling aqueous-phase catalytic and surface-treatment workflows [1].

Procurement Fit

Catalysis
Keggin-type POM for terpene alcohol oxidation studies
Corrosion
Active species for acidic corrosion inhibition research
Coatings
pH-triggered release inhibitor for smart coating R&D
Analytical
Pre-formed Keggin reagent for phosphate colorimetry

Substituting sodium phosphomolybdate with closely related in-class alternatives frequently leads to process failures. Ammonium phosphomolybdate is practically insoluble in water, making it entirely unsuitable for homogeneous catalysis, aqueous passivation formulations, or liquid-phase precursor chemistry [1]. Conversely, using the free acid—phosphomolybdic acid (PMA)—introduces an aggressively low pH and a significantly higher initial electrode potential. This extreme acidity can cause severe equipment corrosion, unwanted substrate degradation, and over-oxidation in sensitive organic reactions. The sodium salt uniquely mitigates these issues, offering the high solubility required for concentrated liquid formulations while moderating the redox potential to prevent destructive side reactions [2].

Substitution Risk

Cation-dependent acidity
Sodium-exchanged POM may exhibit markedly lower Brønsted acidity than the protonic acid form, altering catalytic dehydration and oxidation rates.
Dopant-altered selectivity
Unsubstituted Na₃PMo₁₂O₄₀ and V-doped analogs differ substantially in epoxide selectivity and aldehyde yield; results do not transfer directly.
Redox-state sensitivity
The active heteropolyoxomolybdate species may reduce to non-inhibiting phosphomolybdenum blue under reducing conditions, limiting direct substitution with other molybdate sources.

Aqueous Solubility and Passivation Bath Concentration Limits

In the formulation of acidic aqueous solutions for stainless steel passivation, precursor solubility directly dictates the molybdenum density of the resulting passive film. Sodium phosphomolybdate exhibits exceptionally high aqueous solubility, allowing stable bath concentrations exceeding 5% by mass. In stark contrast, ammonium phosphomolybdate is highly insoluble and precipitates out of solution, preventing its use in high-concentration liquid treatments. This massive solubility differential enables the sodium salt to deliver a significantly higher active molybdenum payload to the metal surface, resulting in a more robust and corrosion-resistant passive layer [1].

Evidence DimensionMaximum stable aqueous concentration in acidic passivation baths
Target Compound Data>5 wt% (Sodium phosphomolybdate)
Comparator Or BaselineNear 0 wt% (Ammonium phosphomolybdate trihydrate)
Quantified DifferenceOrders of magnitude higher solubility, enabling >5% mass loading
ConditionsAcidic aqueous passivation solution at standard processing temperatures

Buyers formulating liquid surface treatments or homogeneous catalysts must select the sodium salt to avoid catastrophic precipitation and ensure high active-ingredient loading.

Nerol oxidation
Head-to-head
Conversion 82% vs 97% (V-doped); epoxide selectivity 52% vs 89%
Baseline selectivity supports catalyst screening where aldehyde co-production is acceptable
0.66 mol% catalyst, 333 K, 8 h; context-dependent

Moderation of Initial Electrode Potential for Selective Oxidation

For catalytic oxidations of sensitive substrates (e.g., terpene alcohols), the extreme oxidative strength of free heteropolyacids can lead to poor selectivity and substrate cleavage. Potentiometric titrations reveal that pristine phosphomolybdic acid exhibits a high initial electrode potential of approximately 680 mV. By neutralizing the protons with sodium ions, sodium phosphomolybdate lowers this initial potential to approximately 400 mV. Crucially, this 280 mV reduction in oxidative aggression is achieved without diminishing the fundamental acid strength of the catalyst's active sites, providing a milder, more selective environment for controlled oxidations [1].

Evidence DimensionInitial electrode potential (Ei) in potentiometric titration
Target Compound Data~400 mV (Sodium phosphomolybdate)
Comparator Or Baseline~680 mV (Phosphomolybdic acid)
Quantified Difference280 mV reduction in initial potential
ConditionsPotentiometric titration with n-butylamine

Procurement of the sodium salt is essential for chemical manufacturers needing a milder redox catalyst that prevents the over-oxidation of delicate organic molecules.

Smart coating
Reported
Reported improvement in anticorrosive behavior vs. unloaded reference coating
Supports selection for pH-triggered inhibitor release systems
Qualitative LEIS/SKP assessment; model-specific

Thermodynamic Reversibility for Continuous Gas Scrubbing

In advanced environmental and energy applications, such as the photoelectrochemical splitting of hydrogen sulfide (H2S), the chosen redox mediator must be capable of continuous cyclic regeneration. Sodium phosphomolybdate possesses a highly favorable, reversible redox profile that makes it thermodynamically capable of oxidizing H2S to elemental sulfur while being easily regenerated by ambient air. Compared to irreversible chemical oxidants or baseline sacrificial reagents that require costly chemical replenishment, the sodium salt functions as a stable, closed-loop liquid redox mediator, significantly lowering the operational expenditures of continuous gas-scrubbing systems [1].

Evidence DimensionCyclic regeneration capability
Target Compound DataThermodynamically feasible for continuous ambient air regeneration
Comparator Or BaselineIrreversible chemical oxidants (require continuous replenishment)
Quantified DifferenceShift from single-use stoichiometric consumption to continuous catalytic turnover
ConditionsAqueous H2S absorption and ambient air regeneration at room temperature

Industrial buyers designing continuous emission control or solar-to-chemical systems rely on this compound's reversible redox cycling to eliminate consumable reagent costs.

Methanol catalysis
Class-level
Dramatically reduced oxidation/dehydration rates vs. H₃PMo₁₂O₄₀; similar to Mg,Cu-exchanged POMs
Sodium POM offers suppressed acid-site activity for side-reaction control
Silica-supported model; class inference
Corrosion inhibitor
Head-to-head
96% inhibition efficiency (3.24 g/m²/day) vs. 75.98 g/m²/day uninhibited
Active heteropolyoxomolybdate inhibits anodic dissolution; phosphomolybdenum blue is inactive
7075 Al, 0.5 M H₃PO₄, 100 mM cMo; redox critical
Phosphate reagent
Data to verify
Purity ≥98%, heavy metals ≤0.001%
Supports procurement for standardized colorimetric assays
No comparative molybdate source data; method validation recommended

High-Concentration Aqueous Passivation of Stainless Steel

Due to its extreme water solubility compared to ammonium salts, sodium phosphomolybdate is the optimal precursor for formulating acidic passivation baths. It allows for high mass-loading (>5 wt%), facilitating the deposition of dense, molybdenum-rich protective films on stainless steel components without the risk of bath precipitation [1].

Precursor for Substituted Keggin-Type Heterogeneous Catalysts

The sodium salt serves as a highly processable, soluble precursor for the synthesis of transition-metal-doped polyoxometalates (e.g., vanadium-substituted POMs). Its moderated redox potential and excellent aqueous handling make it superior to free phosphomolybdic acid when engineering selective oxidation catalysts for fine chemical synthesis [2].

Liquid Redox Mediators in Photoelectrochemical Gas Splitting

Leveraging its thermodynamically favorable and reversible redox potential, sodium phosphomolybdate is deployed as a liquid-phase mediator in H2S splitting and solar-to-chemical energy conversion systems. It enables the continuous oxidation of toxic gases to elemental sulfur with passive ambient air regeneration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Terpene alcohol oxidation baseline catalyst
Unsubstituted Keggin POM reference
Epoxide/aldehyde selectivity and conversion
Smart coating inhibitor with pH-triggered release
Encapsulated inhibitor for on-demand delivery
Corrosion protection at coating defects
Aluminum alloy corrosion inhibitor in H₃PO₄
Active heteropolyoxomolybdate species
Inhibition efficiency and redox stability
Low-acidity methanol conversion catalyst
Suppressed Brønsted acidity
Dehydration/oxidation pathway control

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